(2R)-2-aminobutanenitrile hydrochloride (CAS 151528-47-1) is an enantiopure alpha-aminonitrile salt that serves as a critical chiral building block and designated reference standard in pharmaceutical manufacturing. By locking the stereocenter in the (R)-configuration and stabilizing the highly reactive aminonitrile motif as a hydrochloride salt, this compound provides a reliable, shelf-stable precursor. It is primarily procured for the asymmetric synthesis of (R)-configured ethyl-substituted chiral amines and amides, or utilized as an analytical standard to quantify the enantiomeric excess (ee) of its (S)-counterpart in the production of antiepileptic APIs such as levetiracetam and brivaracetam [1].
Substituting this specific chiral salt with racemic 2-aminobutanenitrile hydrochloride (CAS 93554-80-4) or the free base form (CAS 775257-48-2) introduces severe process inefficiencies and analytical failures. Using the racemate for synthesis necessitates late-stage chiral resolution, which inherently caps the theoretical yield of the desired enantiomer at 50% and requires solvent-intensive separation steps [1]. Furthermore, alpha-aminonitriles in their free base form are thermodynamically unstable and susceptible to rapid retro-Strecker decomposition and oligomerization at room temperature [2]. The (2R)-hydrochloride salt bypasses these issues by providing an enantiopure, thermodynamically stable solid that ensures batch-to-batch reproducibility, eliminates the need for downstream chiral chromatography, and allows for precise stoichiometric dosing.
When synthesizing (R)-configured antiepileptic API analogs or impurities, utilizing the pre-resolved (2R)-hydrochloride salt ensures near-quantitative theoretical conversion to the desired enantiomer. In contrast, starting with the racemic mixture limits the maximum theoretical yield to 50% prior to resolution, with practical yields often dropping below 35% due to losses during diastereomeric salt crystallization or chiral chromatography [1].
| Evidence Dimension | Theoretical yield of enantiopure downstream product |
| Target Compound Data | ~100% theoretical conversion to (R)-amide/amine |
| Comparator Or Baseline | Racemic 2-aminobutanenitrile hydrochloride (CAS 93554-80-4): Maximum 50% yield |
| Quantified Difference | >50% absolute yield improvement |
| Conditions | Standard amide hydrolysis or amine reduction workflows |
Eliminates the need for expensive, low-yield chiral resolution steps in the synthesis of (R)-configured active pharmaceutical ingredients.
Alpha-aminonitriles are notoriously prone to degradation when handled as free bases. The (2R)-hydrochloride salt form exhibits superior thermodynamic stability, remaining a free-flowing solid at room temperature without undergoing retro-Strecker decomposition or spontaneous polymerization. The free base form requires stringent cold storage and inert atmospheres to prevent rapid oligomerization and loss of titer [1].
| Evidence Dimension | Ambient storage stability / Resistance to degradation |
| Target Compound Data | Stable solid at room temperature (high shelf-life) |
| Comparator Or Baseline | (2R)-2-aminobutanenitrile free base (CAS 775257-48-2): Prone to rapid decomposition and polymerization |
| Quantified Difference | Significant reduction in degradation-related impurities over time |
| Conditions | Ambient temperature storage under standard laboratory conditions |
Ensures precise stoichiometric dosing and prevents the introduction of degradation byproducts into sensitive catalytic steps, reducing batch failure rates.
In the quality control of (S)-2-aminobutanenitrile hydrochloride (the active precursor for levetiracetam/brivaracetam), the (2R)-enantiomer is required as a reference standard to establish baseline resolution in chiral HPLC/GC assays. The racemate cannot be used to precisely quantify trace (R)-impurities in a highly pure (S)-batch, as it does not allow for independent peak integration and response factor calibration of the minor enantiomer [1].
| Evidence Dimension | Chiral chromatographic peak resolution and calibration |
| Target Compound Data | Provides independent, calibratable peak for the (R)-enantiomer |
| Comparator Or Baseline | Racemic mixture: Cannot be used for trace impurity calibration |
| Quantified Difference | Enables precise quantification of <0.1% enantiomeric impurities |
| Conditions | Chiral HPLC/GC method validation for API precursors |
Essential for validating the enantiomeric excess (ee) of the (S)-precursor to meet stringent regulatory requirements for commercial antiepileptic drug manufacturing.
Procured extensively by analytical laboratories and pharmaceutical QA/QC departments to validate chiral chromatography methods. It serves as the designated (R)-enantiomer reference standard to quantify trace chiral impurities in batches of (S)-2-aminobutanenitrile hydrochloride used for levetiracetam and brivaracetam synthesis [1].
Used as the primary chiral building block to synthesize (R)-configured analogs of commercial antiepileptic drugs (e.g., Brivaracetam Impurity 94). Regulatory agencies require these specific enantiomeric impurities to be synthesized in pure form for comprehensive toxicological profiling and structural elucidation [2].
Employed in drug discovery programs requiring an ethyl-substituted stereocenter. The stable hydrochloride salt allows for controlled hydrolysis to (R)-2-aminobutanamide or reduction to the corresponding diamine without the risk of racemization or retro-Strecker degradation associated with the free base [3].